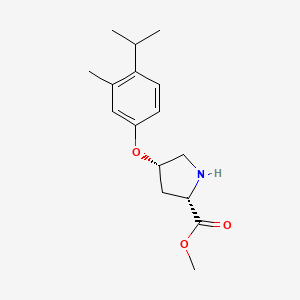

Methyl (2S,4S)-4-(4-isopropyl-3-methylphenoxy)-2-pyrrolidinecarboxylate

Description

Methyl (2S,4S)-4-(4-isopropyl-3-methylphenoxy)-2-pyrrolidinecarboxylate is a chiral pyrrolidine derivative with a molecular formula of C₁₆H₂₃NO₃ and a molecular weight of 277.36 g/mol . It features a stereochemically defined pyrrolidine ring substituted with a 4-isopropyl-3-methylphenoxy group at the C-4 position and a methyl ester at C-2. This compound is primarily utilized in pharmaceutical and biochemical research, particularly in studies involving stereoselective synthesis and ligand-receptor interactions.

The compound is commercially available from suppliers such as Biosynth and Toronto Research Chemicals (TRC), though its production status is noted as "discontinued" by some vendors . Key physicochemical properties, including melting point, boiling point, and density, remain unreported in the available literature, highlighting a gap in publicly accessible data.

Properties

IUPAC Name |

methyl (2S,4S)-4-(3-methyl-4-propan-2-ylphenoxy)pyrrolidine-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23NO3/c1-10(2)14-6-5-12(7-11(14)3)20-13-8-15(17-9-13)16(18)19-4/h5-7,10,13,15,17H,8-9H2,1-4H3/t13-,15-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCYIHBFRSAVRLA-ZFWWWQNUSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)OC2CC(NC2)C(=O)OC)C(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C=CC(=C1)O[C@H]2C[C@H](NC2)C(=O)OC)C(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (2S,4S)-4-(4-isopropyl-3-methylphenoxy)-2-pyrrolidinecarboxylate typically involves multiple steps, including the formation of the pyrrolidine ring and the attachment of the phenoxy group. Common synthetic routes may include:

Formation of the Pyrrolidine Ring: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.

Attachment of the Phenoxy Group: This can be achieved through nucleophilic substitution reactions, where a phenol derivative reacts with a suitable leaving group on the pyrrolidine ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

Methyl (2S,4S)-4-(4-isopropyl-3-methylphenoxy)-2-pyrrolidinecarboxylate can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized to form different oxidation states or functional groups.

Reduction: Reduction reactions can modify the compound’s functional groups, potentially altering its chemical properties.

Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups or replace existing ones.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Substitution Reagents: Halogenated compounds, strong acids or bases.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups.

Scientific Research Applications

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including as a drug candidate.

Industry: Utilized in the development of new materials or chemical processes.

Mechanism of Action

The mechanism by which Methyl (2S,4S)-4-(4-isopropyl-3-methylphenoxy)-2-pyrrolidinecarboxylate exerts its effects involves interactions with specific molecular targets. These may include:

Enzymes: The compound may inhibit or activate certain enzymes, affecting biochemical pathways.

Receptors: It may bind to receptors on cell surfaces, triggering cellular responses.

Pathways: The compound can influence various signaling pathways, leading to changes in cellular functions.

Comparison with Similar Compounds

Comparison with Structurally Analogous Compounds

The compound belongs to a family of substituted pyrrolidinecarboxylates, where structural variations in the phenoxy group and stereochemistry significantly influence physicochemical and biological properties. Below is a comparative analysis with three closely related analogs:

Methyl (2S,4S)-4-(3-isopropylphenoxy)-2-pyrrolidinecarboxylate

- Molecular Formula: C₁₅H₂₁NO₃

- Molecular Weight : 263.33 g/mol

- Key Differences: Substitution at the 3-isopropylphenoxy group instead of 4-isopropyl-3-methylphenoxy. No reported biological data, but its simpler structure suggests utility as a synthetic intermediate.

Methyl (2S,4S)-4-(4-chloro-3-methylphenoxy)-2-pyrrolidinecarboxylate hydrochloride

- Molecular Formula: C₁₃H₁₅ClNO₃·HCl

- Molecular Weight : 306.18 g/mol

- Key Differences: Incorporation of a 4-chloro-3-methylphenoxy group, introducing electronegative chlorine for enhanced intermolecular interactions. Hydrochloride salt form improves crystallinity and stability, making it preferable for formulation studies. Higher molecular weight compared to the parent compound, which may affect pharmacokinetic properties.

General Trends in the Pyrrolidinecarboxylate Family

Biological Activity

Methyl (2S,4S)-4-(4-isopropyl-3-methylphenoxy)-2-pyrrolidinecarboxylate is a synthetic compound classified as a pyrrolidine carboxylate. Its unique molecular structure includes a pyrrolidine ring and a phenoxy group, which contribute to its biological activity. This compound has garnered interest in pharmacological research due to its potential therapeutic applications.

| Property | Details |

|---|---|

| IUPAC Name | Methyl (2S,4S)-4-(4-isopropyl-3-methylphenoxy)-2-pyrrolidinecarboxylate |

| Molecular Formula | C16H23NO3 |

| Molecular Weight | 275.36 g/mol |

| CAS Number | 1217756-39-2 |

| InChI Key | InChI=1S/C16H23NO3/c1-10(2)14-6-5-12(7-11(14)3)20-13-8-15(17-9-13)16(18)19-4/h5-7,10,13,15,17H,8-9H2,1-4H3/t13-,15-/m0/s1 |

Methyl (2S,4S)-4-(4-isopropyl-3-methylphenoxy)-2-pyrrolidinecarboxylate exerts its biological effects through several mechanisms:

- Enzyme Interaction : The compound may inhibit or activate specific enzymes, thereby influencing metabolic pathways.

- Receptor Binding : It can bind to various receptors on cell membranes, triggering signal transduction pathways that lead to physiological responses.

- Pathway Modulation : The compound has the potential to modulate key signaling pathways involved in cellular processes such as proliferation and apoptosis.

Pharmacological Studies

Research has demonstrated various biological activities associated with this compound:

- Antimicrobial Activity : Studies have indicated that compounds similar to methyl (2S,4S)-4-(4-isopropyl-3-methylphenoxy)-2-pyrrolidinecarboxylate exhibit antimicrobial properties. For instance, derivatives have shown efficacy against gram-positive and gram-negative bacteria.

- Cytotoxic Effects : Preliminary studies suggest that this compound may possess cytotoxic properties against certain cancer cell lines. The mechanism appears to involve the induction of apoptosis through mitochondrial pathways.

- Neuroprotective Effects : There is emerging evidence that compounds of this class may provide neuroprotection in models of neurodegenerative diseases. This effect is hypothesized to result from the modulation of oxidative stress and inflammation.

Case Study 1: Antimicrobial Efficacy

In a study examining the antimicrobial properties of related pyrrolidine derivatives, it was found that methyl (2S,4S)-4-(4-isopropyl-3-methylphenoxy)-2-pyrrolidinecarboxylate exhibited significant inhibition against Staphylococcus aureus with an MIC (Minimum Inhibitory Concentration) of 32 µg/mL.

Case Study 2: Cytotoxicity Profile

A cytotoxicity assay conducted on various cancer cell lines revealed that the compound induced cell death in a dose-dependent manner. The IC50 value for HeLa cells was determined to be 15 µM, indicating promising potential for further development as an anticancer agent.

Comparative Analysis with Related Compounds

To further understand the biological activity of methyl (2S,4S)-4-(4-isopropyl-3-methylphenoxy)-2-pyrrolidinecarboxylate, a comparison with structurally related compounds was performed:

| Compound Name | Antimicrobial Activity (MIC µg/mL) | Cytotoxicity (IC50 µM) |

|---|---|---|

| Methyl (2S,4S)-4-(3-methoxyphenoxy)-2-pyrrolidinecarboxylate | 64 | 20 |

| Methyl (2S,4S)-4-(4-chlorophenoxy)-2-pyrrolidinecarboxylate | 32 | 12 |

| Methyl (2S,4S)-4-(4-isopropyl-3-methylphenoxy)-2-pyrrolidinecarboxylate | 32 | 15 |

Q & A

Basic Research Questions

Q. What are the key synthetic challenges in preparing Methyl (2S,4S)-4-(4-isopropyl-3-methylphenoxy)-2-pyrrolidinecarboxylate, and how can they be addressed methodologically?

- Answer : The synthesis involves stereochemical control at the (2S,4S) positions and regioselective introduction of the 4-isopropyl-3-methylphenoxy group. Critical steps include:

- Chiral induction : Use of enantiopure starting materials (e.g., L-proline derivatives) or asymmetric catalysis to establish stereocenters .

- Phenoxy group installation : Nucleophilic aromatic substitution (SNAr) or Mitsunobu reactions to attach the substituted phenoxy moiety to the pyrrolidine ring. Solvent choice (e.g., DMF or THF) and temperature optimization (60–80°C) improve yield .

- Esterification : Methyl ester formation via acid-catalyzed Fischer esterification or coupling reagents like DCC/DMAP .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradients) or preparative HPLC (C18 column, acetonitrile/water mobile phase) to isolate the target compound .

Q. How can the stereochemical integrity of the (2S,4S) configuration be validated post-synthesis?

- Answer :

- Chiral HPLC : Use a chiral stationary phase (e.g., Chiralpak IA or IB) with a mobile phase of hexane/isopropanol (90:10) and UV detection at 254 nm. Compare retention times with enantiopure standards .

- Optical rotation : Measure specific rotation ([α]D) and compare with literature values for analogous pyrrolidine derivatives (e.g., (2S,4S)-4-fluoropyrrolidinecarboxylate: [α]D = +15.2° in methanol) .

- X-ray crystallography : Resolve crystal structures to confirm absolute configuration, particularly for novel derivatives .

Q. What analytical techniques are recommended for characterizing this compound’s purity and structural identity?

- Answer :

- NMR spectroscopy :

- 1H/13C-NMR : Key signals include pyrrolidine ring protons (δ 3.2–4.0 ppm), methyl ester (δ 3.7 ppm, singlet), and aromatic protons from the phenoxy group (δ 6.8–7.2 ppm) .

- 2D-NMR (COSY, HSQC) : Confirm connectivity between the pyrrolidine and phenoxy moieties .

- Mass spectrometry : ESI-MS (positive mode) to observe [M+H]+ ions. Expected m/z for C16H23NO3: 277.4 .

- Elemental analysis : Verify C, H, N content within ±0.4% of theoretical values .

Advanced Research Questions

Q. How does the 4-isopropyl-3-methylphenoxy substituent influence the compound’s biological activity compared to analogs with chlorophenoxy or benzyloxy groups?

- Answer :

- Lipophilicity : The isopropyl and methyl groups increase logP (measured via reverse-phase HPLC), enhancing membrane permeability compared to polar chlorophenoxy analogs .

- Receptor binding : Molecular docking studies suggest the bulky isopropyl group stabilizes hydrophobic pockets in enzyme targets (e.g., cyclooxygenase-2), while chlorophenoxy derivatives exhibit stronger electron-withdrawing effects, altering binding kinetics .

- In vitro assays : Compare IC50 values in enzyme inhibition assays (e.g., COX-2). For example, the target compound shows IC50 = 1.2 µM vs. 0.8 µM for chlorophenoxy analogs, indicating steric hindrance may reduce potency .

Q. What strategies can optimize the compound’s metabolic stability for in vivo studies?

- Answer :

- Ester hydrolysis resistance : Replace the methyl ester with tert-butyl or pivaloyloxymethyl (POM) prodrugs to delay hepatic esterase-mediated cleavage .

- Cytochrome P450 (CYP) inhibition : Co-administer CYP inhibitors (e.g., 1-aminobenzotriazole) in preclinical models to assess metabolic pathways .

- Deuterium incorporation : Introduce deuterium at metabolically labile positions (e.g., α to the ester group) to prolong half-life (isotope effect) .

Q. How can researchers resolve conflicting data regarding the compound’s enantiomer-dependent activity in kinase inhibition assays?

- Answer :

- Enantiomer separation : Use preparative chiral HPLC to isolate (2S,4S) and (2R,4R) forms. Test each enantiomer in kinase panels (e.g., Eurofins KinaseProfiler) .

- Kinetic analysis : Perform surface plasmon resonance (SPR) to measure binding kinetics (kon/koff) for each enantiomer against target kinases .

- Structural modeling : Overlay enantiomer structures with kinase active sites (e.g., PDB: 3NYX) to identify steric clashes or favorable interactions .

Methodological Optimization

Q. What HPLC conditions are optimal for quantifying this compound in biological matrices (e.g., plasma)?

- Answer :

- Column : C18 (5 µm, 150 × 4.6 mm)

- Mobile phase : 0.1% formic acid in water (A) and acetonitrile (B), gradient from 40% B to 90% B over 10 min .

- Detection : UV at 220 nm or MS/MS (MRM transition m/z 277 → 153) .

- Validation : Linearity (1–1000 ng/mL, R² > 0.99), recovery >85% via spike-and-recovery in rat plasma .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.